1-Boc-4-(aminomethyl)piperidine

描述

The exact mass of the compound 1-Boc-4-(aminomethyl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Boc-4-(aminomethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(aminomethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

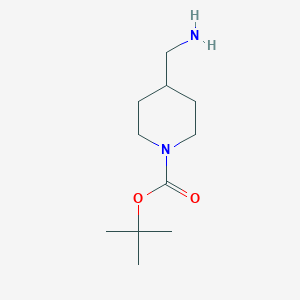

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKBCNDBOVRQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353110 | |

| Record name | 1-Boc-4-(aminomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144222-22-0 | |

| Record name | 1-Boc-4-(aminomethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-4-(aminomethyl)piperidine physical and chemical properties

An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional molecule widely utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents. Its structure incorporates a piperidine (B6355638) ring, a common scaffold in medicinal chemistry, with a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery.

Core Physical and Chemical Properties

The fundamental properties of 1-Boc-4-(aminomethyl)piperidine are summarized below, providing essential data for its handling, application, and characterization.

Compound Identification

| Identifier | Value |

| CAS Number | 144222-22-0[1][2] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1][2][3] |

| Molecular Weight | 214.30 g/mol [1][2][3] |

| IUPAC Name | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate[4] |

| Synonyms | N-(tert-Butoxycarbonyl)-4-aminomethylpiperidine, 1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate[1] |

| InChI Key | KLKBCNDBOVRQIJ-UHFFFAOYSA-N[1][5] |

| SMILES String | CC(C)(C)OC(=O)N1CCC(CN)CC1[1][5] |

Physicochemical Data

| Property | Value |

| Appearance | Colorless to yellow liquid or low melting solid[5][6] |

| Boiling Point | 237-238 °C (lit.)[1][2][5] |

| Density | 1.013 g/mL at 25 °C (lit.)[1][2][5] |

| Refractive Index (n20/D) | 1.473 (lit.)[1][2][5] |

| Flash Point | >230 °F (>110 °C)[5] |

| Solubility | Soluble in chloroform (B151607) and methanol[5][7] |

| pKa | 10.13 ± 0.29 (Predicted)[5] |

| LogP | 1.59[3] |

Synthesis and Experimental Protocols

While multiple synthetic routes exist, a common approach involves the protection of the piperidine nitrogen followed by the reduction of a nitrile or amide group at the 4-position. A general protocol for the synthesis of a related compound, 1-Boc-4-aminopiperidine, is described in the literature and can be adapted.[8]

Illustrative Synthesis Workflow

The logical flow for a common synthetic approach is outlined below. This involves the Boc protection of a suitable piperidine precursor followed by functional group transformation to yield the final product.

Caption: A logical workflow for the synthesis of 1-Boc-4-(aminomethyl)piperidine.

General Experimental Protocol for Boc Protection

This protocol is adapted from the synthesis of 1-Boc-4-piperidinecarboxamide.[8]

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-piperidinecarboxamide in a mixture of distilled water and triethylamine.

-

Addition of Boc Anhydride: While stirring the solution at room temperature (20-25 °C), add di-tert-butyl dicarbonate dropwise.

-

Reaction: Continue stirring at room temperature for 8-10 hours.

-

Workup: Adjust the pH of the reaction mixture to 6-7 using 20% hydrochloric acid. Extract the product with a suitable organic solvent such as dichloromethane.

-

Purification: Dry the combined organic phases, concentrate under reduced pressure, and purify the resulting intermediate, for instance, by crystallization from acetone (B3395972) at low temperature (0-2 °C).[8]

The subsequent step would involve the reduction of the amide to the amine, for which standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can be employed under anhydrous conditions.

Analytical Characterization

To confirm the identity and purity of 1-Boc-4-(aminomethyl)piperidine, a suite of analytical techniques is typically employed.

Analytical Workflow

The following diagram illustrates a standard workflow for the quality control and characterization of the synthesized compound.

Caption: A logical workflow for the analytical characterization of the final product.

Spectroscopic Data

-

¹H NMR: Proton NMR is used to confirm the presence of the characteristic protons of the Boc group and the piperidine ring structure.[9]

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental composition. The exact mass is reported as 214.168121.[3]

-

Infrared Spectroscopy (IR): IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine and the C=O stretch of the carbamate.[10]

Applications in Research and Drug Development

1-Boc-4-(aminomethyl)piperidine is a crucial intermediate in the synthesis of a variety of biologically active molecules.[5] Its utility stems from the presence of a protected primary amine, which allows for selective reactions at the piperidine nitrogen or, after deprotection, at the aminomethyl group.

It serves as a precursor in the preparation of various protein agonists and antagonists, including:

-

Kinesin spindle protein inhibitors with potential anticancer activity.[1][11]

-

Agonists for the orphan G-protein coupled receptor GPR119, which have antidiabetic potential.[1][11]

Safety and Handling

Proper safety precautions must be observed when handling 1-Boc-4-(aminomethyl)piperidine.

Hazard Information

| Hazard Class | Description |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H400: Very toxic to aquatic life.[3] |

| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Hazard Codes | Xi: Irritant[3][5] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[12]

-

Skin Protection: Handle with chemical-impermeable gloves and wear protective clothing.[12]

-

Respiratory Protection: Use a suitable respirator if exposure limits are exceeded or irritation is experienced.[12]

Storage and Handling

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3][5]

-

Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[12]

Conclusion

1-Boc-4-(aminomethyl)piperidine is a key building block for medicinal chemists and researchers in drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool in the synthesis of complex molecular architectures with potential therapeutic applications. Adherence to appropriate safety protocols is essential when handling this compound.

References

- 1. 1-Boc-4-(アミノメチル)ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]

- 3. 1-Boc-4-(Aminomethyl)piperidine | CAS#:144222-22-0 | Chemsrc [chemsrc.com]

- 4. tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride | C11H23ClN2O2 | CID 2756034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Boc-4-(aminomethyl)piperidine CAS#: 144222-22-0 [m.chemicalbook.com]

- 6. 1-BOC-4-(Aminomethyl)piperidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-Aminomethyl-1-Boc-piperidine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 9. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum [chemicalbook.com]

- 10. 1-BOC-4-(Aminomethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 11. 1-Boc-4-(氨基甲基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

A Comprehensive Technical Guide to 1-Boc-4-(aminomethyl)piperidine (CAS: 144222-22-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-4-(aminomethyl)piperidine, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its chemical and physical properties, safety information, key applications in drug discovery, and relevant experimental methodologies. Furthermore, it visualizes critical biological pathways where derivatives of this compound have shown significant activity.

Core Chemical and Physical Properties

1-Boc-4-(aminomethyl)piperidine, also known by its synonyms N-(tert-Butoxycarbonyl)-4-aminomethylpiperidine and 1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate, is a key intermediate characterized by a piperidine (B6355638) ring functionalized with a Boc-protected amine and a primary aminomethyl group.[1] This structure makes it an ideal scaffold for introducing a piperidine moiety in a controlled manner.

Table 1: Physicochemical Properties of 1-Boc-4-(aminomethyl)piperidine

| Property | Value | Reference |

| CAS Number | 144222-22-0 | [1][2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][3] |

| Molecular Weight | 214.30 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid or low melting solid | [2][5][6] |

| Boiling Point | 237-238 °C (lit.) | [1][2][3] |

| Density | 1.013 g/mL at 25 °C (lit.) | [1][2][3] |

| Refractive Index | n20/D 1.473 (lit.) | [1][2][7] |

| Solubility | Soluble in chloroform (B151607) and methanol.[3][5][8] | |

| Flash Point | >110 °C (>230 °F) | [5][6] |

Safety and Handling

1-Boc-4-(aminomethyl)piperidine is classified as a hazardous chemical.[9] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 2: Hazard and Safety Information

| Category | Information |

| Hazard Statements | H315: Causes skin irritation.[10][11][12]H319: Causes serious eye irritation.[10][11][12]H335: May cause respiratory irritation.[10][11][12]H400: Very toxic to aquatic life.[10][11][12] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11]P273: Avoid release to the environment.[10][11]P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] |

| Personal Protective Equipment | Eyeshields, gloves, type ABEK (EN14387) respirator filter.[1][10] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store at 0 - 8 °C.[2] |

Applications in Drug Discovery and Organic Synthesis

1-Boc-4-(aminomethyl)piperidine is a valuable building block in the synthesis of a wide array of biologically active molecules due to its bifunctional nature. The Boc-protected piperidine nitrogen allows for selective reactions at the primary amine, and the Boc group can be easily removed under acidic conditions for further functionalization.

Key application areas include:

-

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of drugs targeting neurological disorders.[2]

-

Peptide Synthesis : The compound is utilized in solid-phase peptide synthesis to enhance the stability and solubility of peptides.[2]

-

Bioconjugation : It can be employed to attach biomolecules to drugs, thereby improving their efficacy and targeting capabilities.[2]

-

Inhibitor Synthesis : It is a precursor in the preparation of various protein agonists and antagonists, including:

Experimental Protocols

The primary amine of 1-Boc-4-(aminomethyl)piperidine is readily acylated to form amide bonds, a common transformation in the synthesis of the aforementioned inhibitors. Below is a general protocol for an amide coupling reaction.

General Protocol for Amide Coupling

This protocol describes a typical procedure for the coupling of a carboxylic acid with 1-Boc-4-(aminomethyl)piperidine using a standard coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Materials:

-

1-Boc-4-(aminomethyl)piperidine

-

Carboxylic acid of interest

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of 1-Boc-4-(aminomethyl)piperidine (1.05 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired N-acylated product.

References

- 1. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinesin spindle protein (KSP) inhibitors. Part 7: Design and synthesis of 3,3-disubstituted dihydropyrazolobenzoxazines as potent inhibitors of the mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 9. Synthesis and evaluation of biphenyl compounds as kinesin spindle protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. soc.chim.it [soc.chim.it]

- 12. peptide.com [peptide.com]

An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine: Structure, Functional Groups, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a piperidine (B6355638) core, a primary amine, and a tert-butyloxycarbonyl (Boc) protecting group, offers a valuable scaffold for the synthesis of a diverse range of complex molecules, including potent therapeutic agents. This technical guide provides a comprehensive overview of the structure, functional groups, and key experimental protocols related to 1-Boc-4-(aminomethyl)piperidine, serving as a vital resource for researchers in drug discovery and organic synthesis.

Molecular Structure and Functional Groups

The structural framework of 1-Boc-4-(aminomethyl)piperidine consists of a central piperidine ring. A primary aminomethyl group is attached at the 4-position of this ring, providing a nucleophilic site for various chemical transformations. The nitrogen atom of the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group enhances the molecule's stability and allows for selective reactions at the primary amine.

The key functional groups and their roles are:

-

Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom. It serves as a common scaffold in many biologically active compounds due to its ability to adopt various conformations and interact with biological targets.

-

Primary Aminomethyl Group (-CH₂NH₂): A highly reactive nucleophilic functional group. It is the primary site for derivatization through reactions such as acylation, alkylation, and reductive amination, enabling the introduction of diverse functionalities.

-

Tert-Butyloxycarbonyl (Boc) Group (-C(O)O(CH₃)₃): A bulky protecting group for the piperidine nitrogen. It prevents unwanted side reactions at the secondary amine of the piperidine ring and can be readily removed under acidic conditions, allowing for subsequent modifications at this position.

Diagram of the Molecular Structure and Functional Groups of 1-Boc-4-(aminomethyl)piperidine

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(aminomethyl)piperidine

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Boc-4-(aminomethyl)piperidine, a crucial building block in medicinal chemistry and drug development.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection and implementation of the most suitable synthesis strategy.

Introduction

1-Boc-4-(aminomethyl)piperidine serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. Its structure, featuring a Boc-protected piperidine (B6355638) nitrogen and a primary aminomethyl group at the 4-position, allows for selective functionalization in multi-step synthetic sequences. This guide explores three principal and industrially relevant synthetic routes to this compound:

-

Route 1: Reduction of 1-Boc-4-cyanopiperidine.

-

Route 2: Two-step synthesis from 1-Boc-piperidine-4-carboxamide.

-

Route 3: Reductive amination of 1-Boc-4-formylpiperidine.

Each pathway is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route depends on various factors, including precursor availability, desired scale, safety considerations, and required purity of the final product. The following table summarizes the key quantitative data for the three primary pathways.

| Parameter | Route 1: Nitrile Reduction (LAH) | Route 1: Nitrile Reduction (Raney Ni/KBH4) | Route 2: From Carboxamide (Two Steps) | Route 3: Reductive Amination (STAB) |

| Starting Material | 1-Boc-4-cyanopiperidine | 1-Boc-4-cyanopiperidine | 1-Boc-piperidine-4-carboxamide | 1-Boc-4-formylpiperidine |

| Key Reagents | Lithium Aluminum Hydride (LAH) | Raney Nickel, Potassium Borohydride (B1222165) (KBH4) | POCl3, TEA, LAH (or other reducing agents) | Ammonia, Sodium Triacetoxyborohydride (B8407120) (STAB) |

| Overall Yield | 50-75%[2] | ~90% (estimated for similar substrates)[3] | 35-63% (calculated from step-wise yields) | High (typically >80%)[4] |

| Purity | High after chromatography | High | High after chromatography | High after purification |

| Reaction Steps | 1 | 1 | 2 | 1 (one-pot) |

| Key Advantages | Direct conversion | Milder conditions than LAH, high yield | Utilizes a common precursor | Mild and selective, high functional group tolerance |

| Key Disadvantages | Hazardous reagent (LAH), strict anhydrous conditions required | Flammable catalyst (Raney Ni) | Two-step process, lower overall yield | Requires careful control of stoichiometry |

Synthesis Pathways and Experimental Protocols

This section provides detailed experimental procedures for each of the three main synthetic routes.

Route 1: Reduction of 1-Boc-4-cyanopiperidine

This is a direct, single-step conversion of the nitrile to the primary amine. Two common reduction methods are presented below.

Experimental Protocol:

-

An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.26 mol) in anhydrous tetrahydrofuran (B95107) (THF, 1200 mL).[2]

-

The mixture is cooled to 0 °C in an ice bath.

-

1-Boc-4-cyanopiperidine (0.85 mol) is added portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours.

-

The reaction mixture is cooled to 0 °C and the reaction is carefully quenched by the sequential slow addition of water (47 mL), 15% aqueous sodium hydroxide (B78521) (47 mL), and finally water (141 mL).[5]

-

The resulting slurry is stirred for 30 minutes, and the white precipitate is removed by filtration.

-

The filter cake is washed with ethyl ether (3 x 150 mL).

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to afford 1-Boc-4-(aminomethyl)piperidine.[2]

Experimental Protocol:

-

To a flask containing a stirred solution of 1-Boc-4-cyanopiperidine (10 mmol) in dry ethanol (25 mL), potassium borohydride (40 mmol) and moist Raney Nickel (approximately 10 mmol) are added.[3]

-

The reaction mixture is stirred vigorously at room temperature for 45 minutes.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is filtered to remove the Raney Nickel catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate (B1210297) and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-Boc-4-(aminomethyl)piperidine. Further purification can be performed by column chromatography if necessary.[3]

Route 2: Two-Step Synthesis from 1-Boc-piperidine-4-carboxamide

This pathway involves the dehydration of the carboxamide to the corresponding nitrile, followed by reduction.

Experimental Protocol:

Step 1: Dehydration to 1-Boc-4-cyanopiperidine

-

A solution of 1-Boc-piperidine-4-carboxamide (1.0 mmol) and triethylamine (B128534) (1.5 mmol) in ethyl acetate (1 mL) is prepared at room temperature.

-

Phosphorus oxychloride (1.1 mmol) is added portion-wise over approximately 2 minutes.

-

The resulting solution is stirred at room temperature for 1 hour.

-

The reaction is quenched with a saturated aqueous solution of sodium carbonate and extracted with dichloromethane (B109758) (2 x 10 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under vacuum to afford crude 1-Boc-4-cyanopiperidine, which can be purified by flash chromatography.

Step 2: Reduction to 1-Boc-4-(aminomethyl)piperidine

The resulting 1-Boc-4-cyanopiperidine can be reduced to the target compound using either of the methods described in Route 1 (Section 3.1).

Route 3: Reductive Amination of 1-Boc-4-formylpiperidine

This one-pot procedure involves the reaction of an aldehyde with an amine source, followed by in-situ reduction of the resulting imine.

Experimental Protocol:

-

To a dry round-bottom flask under an inert atmosphere, add 1-Boc-4-formylpiperidine (1.0 equiv) and a source of ammonia, such as ammonium (B1175870) acetate (10 equiv).[4]

-

Dissolve the mixture in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE).

-

Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the imine intermediate.[6]

-

Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise to the reaction mixture.[6]

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 48 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield 1-Boc-4-(aminomethyl)piperidine.

Analytical Characterization

The identity and purity of the synthesized 1-Boc-4-(aminomethyl)piperidine and its intermediates should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure of the product and intermediates.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and purity of the compound.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final product and for monitoring the progress of the reaction.[8]

Conclusion

This technical guide has detailed three primary synthetic pathways to 1-Boc-4-(aminomethyl)piperidine. The choice of the most appropriate route will be dictated by the specific requirements of the synthesis, including scale, cost, safety, and available equipment. The reduction of 1-Boc-4-cyanopiperidine, particularly with milder reagents like Raney Ni/KBH4, offers a direct and high-yielding approach. The two-step synthesis from the corresponding carboxamide is a viable alternative if the starting material is more readily available. The reductive amination of 1-Boc-4-formylpiperidine provides a mild and efficient one-pot method with high functional group tolerance. The detailed protocols and comparative data presented herein should serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. echemi.com [echemi.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Workup [chem.rochester.edu]

- 6. benchchem.com [benchchem.com]

- 7. policija.si [policija.si]

- 8. rsc.org [rsc.org]

Spectroscopic Profile of 1-Boc-4-(aminomethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile building block, 1-Boc-4-(aminomethyl)piperidine (tert-butyl 4-(aminomethyl)piperidine-1-carboxylate). The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug discovery.

Introduction

1-Boc-4-(aminomethyl)piperidine is a key intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing a Boc-protected secondary amine within the piperidine (B6355638) ring and a primary aminomethyl group, allows for selective chemical modifications. Accurate and detailed spectroscopic data is paramount for confirming the identity and purity of this compound in any research and development setting. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Boc-4-(aminomethyl)piperidine.

Spectroscopic Data Summary

The following tables provide a detailed summary of the key spectroscopic data for 1-Boc-4-(aminomethyl)piperidine.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.08 | br s | 2H | -CH₂- (Piperidine, axial, adjacent to N-Boc) |

| ~2.67 | t | 2H | -CH₂- (Piperidine, equatorial, adjacent to N-Boc) |

| ~2.55 | d | 2H | -CH₂-NH₂ |

| ~1.65 | d | 2H | -CH₂- (Piperidine, equatorial) |

| ~1.44 | s | 9H | -C(CH₃)₃ (Boc) |

| ~1.40 | m | 1H | -CH- (Piperidine) |

| ~1.25 | br s | 2H | -NH₂ |

| ~1.05 | qd | 2H | -CH₂- (Piperidine, axial) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 154.9 | C=O (Boc) |

| 79.2 | -C(CH₃)₃ (Boc) |

| 47.9 | -CH₂-NH₂ |

| ~44.0 (br) | -CH₂- (Piperidine, adjacent to N-Boc) |

| 39.1 | -CH- (Piperidine) |

| 29.8 | -CH₂- (Piperidine) |

| 28.5 | -C(CH₃)₃ (Boc) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360-3280 | Medium, Broad | N-H stretch (primary amine) |

| 2975-2850 | Strong | C-H stretch (aliphatic) |

| 1685 | Strong | C=O stretch (urethane) |

| 1590 | Medium | N-H bend (primary amine) |

| 1420 | Medium | C-H bend (CH₂) |

| 1245 | Strong | C-N stretch (urethane) |

| 1165 | Strong | C-O stretch (urethane) |

MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Interpretation |

| 215.18 | [M+H]⁺ (Calculated: 215.1814) |

| 159.13 | [M - C₄H₈]⁺ or [M - isobutylene]⁺ |

| 115.12 | [M - Boc]⁺ |

| 99.09 | [Piperidine-CH₂NH₂]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are generalized experimental protocols that are typically employed for the acquisition of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 1-Boc-4-(aminomethyl)piperidine (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly on the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The background is collected prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration (e.g., 1 µg/mL) and introduced into the ESI source via direct infusion or through a liquid chromatography system. The analysis is performed in positive ion mode, and the mass-to-charge ratio (m/z) of the ions is recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-Boc-4-(aminomethyl)piperidine.

This guide provides a foundational set of spectroscopic data for 1-Boc-4-(aminomethyl)piperidine. It is recommended that researchers verify this data with their own experimental results to ensure the quality and identity of their materials.

In-Depth Technical Guide on the Biological Activities of Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and research compounds. Its inherent structural features and synthetic tractability have made it a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the significant anticancer, antimicrobial, and neuroprotective properties of piperidine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity of Piperidine Derivatives

Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of piperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of representative piperidine derivatives against various human cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Benzoxazole-Appended Piperidines | 7h | MCF-7 | Breast | 7.31 ± 0.43 | |

| 4d | MDA-MB-231 | Breast | 1.66 ± 0.08 | ||

| N-Sulfonylpiperidines | 8 | HCT-116 | Colorectal | 3.94 | |

| 8 | HepG-2 | Hepatocellular | 3.76 | ||

| 8 | MCF-7 | Breast | 4.43 | ||

| Miscellaneous Piperidines | 17a | PC3 | Prostate | 0.81 | [1] |

| 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [2] | |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [2] | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [2] | |

| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) | [2] | |

| Compound 16 | NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [2] |

Note: GI50 refers to the concentration for 50% growth inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

96-well flat-bottom plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Piperidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3][4]

-

Compound Treatment: Prepare serial dilutions of the piperidine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).[3][4]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[3][4]

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3][4]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 15 minutes to ensure complete dissolution.[4][5]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

Piperidine derivatives exert their anticancer effects by modulating several critical signaling pathways.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a key regulator of cell survival and proliferation and is often hyperactivated in cancer. Some piperidine derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets, ultimately promoting apoptosis.[6][7]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Piperidine derivatives can modulate the MAPK pathway, for instance by inducing sustained activation of JNK and p38, which can lead to apoptosis in cancer cells.[8][9]

Apoptosis Pathway: Many piperidine derivatives induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the regulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP.[1][10][11][12][13]

Antimicrobial Activity of Piperidine Derivatives

The piperidine nucleus is a key component of many compounds with significant antimicrobial properties, effective against a range of pathogenic bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of piperidine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Piperidin-4-ones | 1a | S. aureus | 12 | |

| 1a | E. coli | 8 | ||

| 1a | B. subtilis | 10 | ||

| Piperidine-based Sulfobetaines | P10S4 | E. coli | < 1.1 | [14] |

| P10S4 | S. aureus | < 1.3 | [14] | |

| Piperidine-4-carboxamides | 844 | M. abscessus | > 12.5 | [15] |

| 844-TFM | M. abscessus | 1.5 | [15] | |

| 5l | M. abscessus | 0.6 | [15] | |

| 5r | M. abscessus | 0.4 | [15] | |

| Miscellaneous Piperidines | Compound 6 | B. subtilis | 0.75 (mg/mL) | [16] |

| Compound 6 | B. cereus, E. coli, S. aureus, P. aeruginosa, K. pneumoniae, M. luteus | 1.5 (mg/mL) | [16] |

Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[17][18][19][20][21]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Piperidine derivatives (dissolved in a suitable solvent)

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Multichannel pipette

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the piperidine derivatives in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.

-

Inoculation: Inoculate each well with 100 µL of the standardized inoculum. This will bring the final volume in each well to 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Activity of Piperidine Derivatives

Piperidine derivatives have shown significant promise in the field of neuropharmacology, with many exhibiting neuroprotective effects in models of neurodegenerative diseases and ischemic stroke.

Quantitative Data: Neuroprotective Efficacy

The neuroprotective activity of piperidine derivatives can be assessed by various in vitro and in vivo models. The data below presents the efficacy of some derivatives in different experimental setups.

| Derivative | Model | Endpoint | Efficacy | Reference |

| Cinnamamide-Piperidines | Glutamate-induced neurotoxicity in SH-SY5Y cells | Cell Viability | Compound 9d showed a survival rate of 56.53% at 1 µM and 59.65% at 10 µM | |

| Indanone-Piperidine Hybrids | OGD/R-induced rat primary neuronal cell injury | Cell Viability | Compound 4 showed significant cell viability at 3.125-100 µM | [22] |

| MCAO in vivo model | Infarct Volume Reduction | Compound 4 reduced infarct volume to 18.45% at 40 mg/kg | [22] | |

| Piperidine Urea Derivatives | L-Glutamic acid-induced injury in SH-SY5Y cells | Neuroprotection | Compound A10 showed superior protective activity compared to Fenazinel | [23][24] |

| MCAO in rats | Cerebral Infarction | Compound A10 significantly reduced the percentage of cerebral infarction | [23][24] | |

| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Transient focal ischemia and reperfusion in rats | Cortical Infarction Volume | Attenuated ischemic injury when administered 60 min after ischemia onset | [25] |

| Piperine (B192125) | MCAO in rats | Infarct Volume Reduction | Significant reduction in infarct volume (28.29%) | [26] |

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used in vivo model to simulate ischemic stroke and evaluate the neuroprotective effects of compounds.[26][27]

Materials:

-

Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Nylon monofilament suture (e.g., 4-0) with a blunted, silicone-coated tip

-

Piperidine derivative for testing

-

2,3,5-triphenyltetrazolium chloride (TTC) solution

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the animal and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Filament Insertion: Ligate the ECA and insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 60-120 minutes). For reperfusion, withdraw the filament to restore blood flow.

-

Compound Administration: Administer the piperidine derivative at a predetermined dose and time point (e.g., before, during, or after ischemia).

-

Neurological Assessment: At various time points after reperfusion (e.g., 24, 48 hours), assess the neurological deficits using a standardized scoring system.

-

Infarct Volume Measurement: Euthanize the animal at the end of the experiment, and remove the brain. Slice the brain into coronal sections and stain with TTC. Healthy tissue will stain red, while the infarcted tissue will remain white. Quantify the infarct volume using image analysis software.

Signaling Pathways in Neuroprotection

The neuroprotective effects of piperidine derivatives are often attributed to their ability to modulate signaling pathways involved in neuronal survival and death.

Sigma-1 Receptor Signaling: The sigma-1 receptor is a unique intracellular chaperone protein that plays a crucial role in regulating calcium signaling, ion channel function, and neuronal survival. Some piperidine derivatives are potent sigma-1 receptor ligands, and their neuroprotective effects are thought to be mediated through the activation of this receptor, leading to the suppression of excitotoxicity and oxidative stress.[28]

Conclusion

Piperidine derivatives represent a versatile and highly valuable class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and neuroprotective applications underscores their potential for the development of novel therapeutics. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to harness the therapeutic potential of the piperidine scaffold. Further exploration of structure-activity relationships and the elucidation of precise molecular targets will undoubtedly pave the way for the design of next-generation piperidine-based drugs with enhanced potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academicjournals.org [academicjournals.org]

- 17. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. testinglab.com [testinglab.com]

- 19. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 20. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sophion.com [sophion.com]

- 24. thieme-connect.com [thieme-connect.com]

- 25. Neuroprotection from focal ischemia by 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is dependent on treatment duration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Piperine suppresses cerebral ischemia-reperfusion-induced inflammation through the repression of COX-2, NOS-2, and NF-κB in middle cerebral artery occlusion rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Mono-Boc-Protected Diamines in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-Boc-protected diamines are essential building blocks in modern organic synthesis, serving as versatile intermediates in the creation of complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Diamines, organic compounds containing two amino groups, are crucial for synthesizing polymers like polyamides and polyureas.[4][5][6] However, the similar reactivity of the two amine functions presents a significant challenge: achieving selective monofunctionalization.[7] Uncontrolled reactions often lead to a mixture of unprotected, desired mono-protected, and undesired di-protected products.[8][9]

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its stability under a wide range of reaction conditions and the ease with which it can be installed and subsequently removed under mild acidic conditions.[10][11] This guide provides a comprehensive overview of the synthesis, deprotection, and application of mono-Boc-protected diamines, complete with detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Core Synthetic Strategies for Mono-Boc Protection

The selective protection of one of two equivalent amino groups in a diamine is a common synthetic problem. Several effective strategies have been developed to achieve high yields of the mono-protected product while minimizing the formation of the di-protected byproduct.

The Mono-Protonation "One-Pot" Strategy

A facile and widely adopted method for the mono-Boc protection of diamines involves the initial mono-protonation of the substrate.[2] The core principle is to differentiate the two amine groups by converting one into an ammonium (B1175870) salt, thereby deactivating it towards electrophilic attack.[9] By adding one equivalent of acid, an equilibrium is established in which the mono-protonated diamine is the dominant species.[2][12] Subsequent addition of one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) results in the selective acylation of the remaining free amine.[2][9]

This method is efficient, cost-effective, and applicable to multigram-scale synthesis without the need for tedious chromatographic purification in many cases.[2][13] A convenient alternative to using compressed anhydrous HCl gas is the in situ generation of HCl from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol (B129727).[14][15]

Quantitative Data for the Mono-Protonation Method

The following table summarizes the yields and purities achieved for the mono-Boc protection of various diamines using the Me₃SiCl in situ HCl generation method.[14]

| Entry | Diamine | Product | Yield (%) | Purity (%) [a] |

| 1 | (1R,2R)-Cyclohexane-1,2-diamine | tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate | 66 | >99 |

| 2 | (1R,2R)-1,2-Diphenylethane-1,2-diamine | tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate | 51 | >99 |

| 3 | Propane-1,2-diamine | tert-Butyl (2-aminopropyl)carbamate | 72 | 93 |

| 4 | Ethane-1,2-diamine | tert-Butyl (2-aminoethyl)carbamate | 87 | >99 |

| 5 | Propane-1,3-diamine | tert-Butyl (3-aminopropyl)carbamate | 24 | >99 |

| 6 | Butane-1,4-diamine | tert-Butyl (4-aminobutyl)carbamate | 65 | >99 |

| 7 | Pentane-1,5-diamine | tert-Butyl (5-aminopentyl)carbamate | 58 | 98 |

| 8 | Hexane-1,6-diamine | tert-Butyl (6-aminohexyl)carbamate | 75 | >99 |

| 9 | Octane-1,8-diamine | tert-Butyl (8-aminooctyl)carbamate | 68 | >99 |

Synthesis from Bromoalkylamine Precursors

An alternative route is particularly useful for preparing unsymmetrical mono-Boc-protected diamines.[1] This two-step procedure begins with the N-Boc protection of a bromoalkylamine hydrobromide.[1] The resulting N-(Boc)-bromoalkylamine is then treated with an excess of a different aliphatic amine to afford the final product.[1]

| Step | Reaction | Reagents | Yield (%) |

| 1 | Protection | 2-Bromoethylamine (B90993) hydrobromide, (Boc)₂O, Et₃N, MeOH | 85–95 |

| 2 | Alkylation | N-(Boc)-2-bromo-ethylamine, Excess Aliphatic Amine | 75–82 |

Continuous Flow Synthesis

For large-scale and industrial production, continuous flow chemistry using microreactors offers significant advantages over traditional batch processing.[8] This technology allows for precise control over reaction parameters such as temperature and stoichiometry, leading to improved yields and selectivity.[8] In the case of mono-Boc protection of piperazine, a maximum yield of 45% was achieved using 0.8 equivalents of Boc-anhydride in a microreactor, a result significantly better than those achieved in batch reactors.[8]

Deprotection of the Boc Group

The removal of the Boc group is a critical final step to liberate the free amine for subsequent reactions. The choice of deprotection method depends on the substrate's sensitivity and the presence of other functional groups.[10]

Acid-Catalyzed Deprotection

The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] The reaction proceeds through protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[10]

The choice between TFA and HCl often depends on the desired salt form of the product and the reaction scale. TFA is easily removed under reduced pressure, while HCl treatment can directly precipitate the product as a hydrochloride salt, which can be convenient for isolation.[10]

Applications and Orthogonal Strategies

Mono-Boc-protected diamines are foundational materials for constructing more complex molecular architectures. After protection, the free amine is available for a wide range of chemical transformations, such as acylation, alkylation, or sulfonylation. Following this modification, the Boc group can be selectively removed to reveal the second amino group for further functionalization.

This sequential modification is a cornerstone of orthogonal protection strategies, which are critical for the synthesis of complex molecules like peptides or natural products.[16][17] An orthogonal protecting group is one that can be removed under specific conditions that do not affect other protecting groups in the molecule.[7][17] The Boc group (acid-labile) is orthogonal to groups like Fmoc (base-labile) and Cbz (removed by hydrogenolysis), allowing for precise, stepwise synthesis.[7]

Key Experimental Protocols

Protocol 1: General "One-Pot" Mono-Boc Protection using Me₃SiCl[9][14]

-

Diamine Solution Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C.[9]

-

Mono-protonation: To the cooled solution, add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise. Stir the mixture as the Me₃SiCl reacts with methanol to generate HCl in situ.[9][14]

-

Boc Anhydride Addition: Allow the mixture to come to room temperature, add water (1 mL), followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol.[9][14]

-

Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]

-

Workup: Dilute the reaction mixture with water and wash the aqueous layer with diethyl ether to remove impurities.[9][14]

-

Isolation: Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution. Extract the product into dichloromethane (B109758) (3 x volumes).[9][14]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mono-Boc protected diamine.[9][14]

Protocol 2: Synthesis of N¹-alkyl-N²-(Boc)-protected diamines[1]

-

Step A: Boc Protection of Bromoalkylamine

-

Dissolve 2-bromoethylamine hydrobromide (1a, 60 mmol) and triethylamine (B128534) (Et₃N, 100 mmol) in methanol (60 mL).[1]

-

Add a solution of (Boc)₂O (94 mmol) in methanol (60 mL) over a period of 30 minutes.[1]

-

Stir the mixture for 18 hours at room temperature.[1]

-

Concentrate the reaction mixture to dryness in vacuo.[1]

-

Add water (100 mL) to the residue and extract with CH₂Cl₂ (3 x 30 mL).[1]

-

Dry the combined organic extracts (MgSO₄), concentrate, and purify by column chromatography to afford the N-(Boc)-bromoalkylamine.[1]

-

-

Step B: Alkylation

Protocol 3: Acid-Catalyzed Deprotection using TFA[7][10]

-

Dissolve the Boc-protected diamine in dichloromethane (DCM).[7]

-

Add an excess of trifluoroacetic acid (TFA), typically 25-50% v/v.[7]

-

Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor progress by TLC or LC-MS.[10]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[10]

-

For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[10]

Protocol 4: Acid-Catalyzed Deprotection using HCl in Dioxane[10]

-

Dissolve or suspend the Boc-protected amine in 1,4-dioxane (B91453) or another suitable solvent.

-

Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

-

Stir the mixture at room temperature for 1 to 4 hours.[10]

-

Monitor the reaction by TLC or LC-MS.[10]

-

Upon completion, the product often precipitates as the hydrochloride salt.[10]

-

Collect the solid by filtration and wash with a solvent like diethyl ether to yield the amine hydrochloride salt.[10]

References

- 1. tandfonline.com [tandfonline.com]

- 2. bioorg.org [bioorg.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Diamine - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 15. redalyc.org [redalyc.org]

- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 17. jocpr.com [jocpr.com]

An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine (B6355638) ring, a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and an aminomethyl substituent, makes it an invaluable intermediate for the synthesis of a diverse range of biologically active compounds and complex molecules.[1] The Boc protecting group provides stability and allows for selective deprotection, a crucial feature in multi-step synthetic pathways.[1] This guide provides a comprehensive overview of the physicochemical properties, applications, and a representative synthetic protocol involving 1-Boc-4-(aminomethyl)piperidine.

Physicochemical Properties

The fundamental molecular characteristics of 1-Boc-4-(aminomethyl)piperidine are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₁H₂₂N₂O₂[2][3] |

| Molecular Weight | 214.30 g/mol [3][4] |

| CAS Number | 144222-22-0[4] |

| Appearance | Colorless to yellow liquid or low melting solid[2] |

| Boiling Point | 237-238 °C[2] |

| Density | 1.013 g/mL at 25 °C[2] |

Applications in Research and Drug Development

1-Boc-4-(aminomethyl)piperidine serves as a crucial precursor in the development of various therapeutic agents. Its application spans several areas of drug discovery:

-

Pharmaceutical Synthesis: It is a versatile building block for creating a wide array of pharmaceutical agents.[1]

-

Peptide Synthesis: The molecule is frequently used in solid-phase peptide synthesis to introduce piperidine-containing moieties, which can enhance the stability and solubility of peptides.[1]

-

Agonist and Antagonist Development: It is a precursor in the preparation of various protein agonists and antagonists, including kinesin spindle protein inhibitors with potential anticancer activity and GPR119 agonists with antidiabetic potential.[5]

-

Bioconjugation: The primary amine allows for its use in bioconjugation, enabling the attachment of biomolecules to drugs to improve their targeting and efficacy.[1]

Experimental Protocol: Application in Solid-Phase Peptide Synthesis (SPPS)

This protocol details a representative workflow for the incorporation of 1-Boc-4-(aminomethyl)piperidine into a peptide sequence using Fmoc-based solid-phase synthesis. This process is fundamental in the development of peptide-based therapeutics.

Objective: To couple 1-Boc-4-(aminomethyl)piperidine to a resin-bound peptide chain.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

1-Boc-4-(aminomethyl)piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker or automated peptide synthesizer

Methodology:

-

Resin Swelling: The Fmoc-protected amino acid-loaded resin is placed in the synthesis vessel and washed with DMF to swell the resin beads, allowing for efficient reagent diffusion.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating the resin with a 20% piperidine solution in DMF. This exposes the free amine for the subsequent coupling reaction.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Activation and Coupling:

-

In a separate vial, 1-Boc-4-(aminomethyl)piperidine (2-4 equivalents relative to the resin loading) is dissolved in DMF.

-

The coupling reagents, DIC (2-4 equivalents) and OxymaPure® (2-4 equivalents), are added to the solution of 1-Boc-4-(aminomethyl)piperidine.

-

The activation mixture is allowed to react for a few minutes before being added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with gentle agitation.

-

-

Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Confirmation of Coupling (Optional): A small sample of the resin can be subjected to a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.

-

Final Deprotection and Cleavage: Once the peptide synthesis is complete, the Boc group on the incorporated piperidine moiety and other side-chain protecting groups are removed, and the peptide is cleaved from the resin, typically using a strong acid cocktail (e.g., trifluoroacetic acid-based).

Workflow and Pathway Diagrams

Diagram 1: Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for incorporating 1-Boc-4-(aminomethyl)piperidine in SPPS.

Diagram 2: Logical Relationship in Drug Discovery

References

- 1. chemimpex.com [chemimpex.com]

- 2. 144222-22-0 CAS MSDS (1-Boc-4-(aminomethyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 144222-22-0|1-Boc-4-(Aminomethyl)piperidine|BLD Pharm [bldpharm.com]

- 4. 1-Boc-4-(Aminomethyl)piperidine | CAS#:144222-22-0 | Chemsrc [chemsrc.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Use of 1-Boc-4-(aminomethyl)piperidine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(aminomethyl)piperidine is a versatile bifunctional building block increasingly utilized in solid-phase peptide synthesis (SPPS) to introduce conformational constraints and novel functionalities into peptides. Its rigid piperidine (B6355638) core can act as a scaffold to induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. Furthermore, the piperidine nitrogen offers a site for further chemical modification, enabling the development of complex peptide architectures and peptidomimetics.

This document provides detailed application notes and experimental protocols for the efficient incorporation of 1-Boc-4-(aminomethyl)piperidine into peptide sequences using standard Fmoc-based solid-phase synthesis strategies. The protocols outlined below are intended to serve as a comprehensive guide for researchers in peptide chemistry and drug discovery.

Core Applications

The incorporation of a 4-(aminomethyl)piperidine (B1205859) moiety into a peptide backbone can serve several strategic purposes in peptide design and drug development:

-

Conformational Constraint: The piperidine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.

-

Induction of β-Turns: The geometry of the 4-(aminomethyl)piperidine unit is well-suited to mimic the i+1 and i+2 positions of a β-turn, a common secondary structure motif involved in protein-protein interactions.[1][2]

-

Scaffold for Peptidomimetics: The piperidine nitrogen can be further functionalized post-synthesis to create more complex and drug-like molecules.

-

Development of GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands.[3][4][5] Incorporating this moiety into a peptide can be a strategy for developing novel peptide-based GPCR modulators.[6][7]

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide incorporating 1-Boc-4-(aminomethyl)piperidine using Fmoc/tBu chemistry.

Materials and Reagents

| Reagent | Supplier | Notes |

| Rink Amide Resin (100-200 mesh) | Standard Supplier | 0.5 - 1.0 mmol/g substitution |

| Fmoc-protected amino acids | Standard Supplier | |

| 1-Boc-4-(aminomethyl)piperidine | Sigma-Aldrich | |

| N,N'-Diisopropylcarbodiimide (DIC) | Standard Supplier | Coupling agent |

| 1-Hydroxybenzotriazole (HOBt) | Standard Supplier | Coupling additive |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) | Standard Supplier | Coupling agent |

| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | Base |

| Piperidine | Standard Supplier | For Fmoc deprotection |

| N,N-Dimethylformamide (DMF) | Standard Supplier | Peptide synthesis grade |

| Dichloromethane (DCM) | Standard Supplier | |

| Trifluoroacetic acid (TFA) | Standard Supplier | For cleavage |

| Triisopropylsilane (TIS) | Standard Supplier | Scavenger |

| Dithiothreitol (DTT) | Standard Supplier | Scavenger (for Trp-containing peptides) |

| Diethyl ether (cold) | Standard Supplier | For peptide precipitation |

Protocol 1: Resin Swelling and Fmoc Deprotection

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

To remove the Fmoc protecting group from the resin, add a solution of 20% piperidine in DMF.

-

Agitate the resin for 3 minutes, then drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10 minutes.[8]

-

Drain the solution and wash the resin thoroughly with DMF (5 times).

Protocol 2: Coupling of Standard Fmoc-Amino Acids

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (blue beads) indicates complete coupling. If the test is positive (yellow beads), recoupling may be necessary.

-

After complete coupling, drain the solution and wash the resin with DMF (3 times).

Protocol 3: Incorporation of 1-Boc-4-(aminomethyl)piperidine

This protocol assumes the 1-Boc-4-(aminomethyl)piperidine will be coupled to a carboxylic acid group on the resin-bound peptide.

-

Ensure the N-terminal Fmoc group of the preceding amino acid has been removed according to Protocol 1.

-

In a separate vial, dissolve 1-Boc-4-(aminomethyl)piperidine (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add the activated solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. Due to the secondary amine nature of the piperidine nitrogen after potential Boc-deprotection side reactions, a chloranil (B122849) test might be a more reliable alternative for monitoring the presence of free primary amines.

-

After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 4: Final Cleavage and Deprotection

-

After the final coupling step, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains tryptophan, add DTT (2.5% w/v).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the crude peptide pellet under vacuum.

Quantitative Data Summary

While specific yields are highly sequence-dependent, the following table provides a general expectation for the synthesis and purification of a model decapeptide containing one 1-Boc-4-(aminomethyl)piperidine unit.

| Parameter | Expected Value | Notes |

| Crude Peptide Yield | 60 - 80% | Based on the initial resin loading. |

| Crude Peptide Purity | 50 - 70% | Determined by analytical RP-HPLC. Purity is highly dependent on the efficiency of each coupling step. |

| Purified Peptide Yield | 20 - 40% | After preparative RP-HPLC purification. |

| Final Purity | >95% | Determined by analytical RP-HPLC and confirmed by mass spectrometry. |

Visualizing the Workflow and Logic

SPPS Workflow for Incorporating 1-Boc-4-(aminomethyl)piperidine

Caption: General workflow for SPPS incorporating the piperidine building block.

Logic for Using 1-Boc-4-(aminomethyl)piperidine

Caption: Rationale for using the piperidine building block in peptide design.

Conclusion